molecular formula C9H10FNO3 B1374613 1-Fluoro-3-isopropoxy-2-nitrobenzene CAS No. 1233951-63-7

1-Fluoro-3-isopropoxy-2-nitrobenzene

Cat. No. B1374613
CAS RN: 1233951-63-7
M. Wt: 199.18 g/mol
InChI Key: SQFMAXPRBZQIIL-UHFFFAOYSA-N
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Description

1-Fluoro-3-isopropoxy-2-nitrobenzene, commonly referred to as FINB, is a nitroaromatic compound that has gained significant attention in the scientific world due to its various applications. It is a di-substituted benzene derivative used for the synthesis of fluoroaromatic compounds .


Synthesis Analysis

The synthesis of similar compounds involves the use of silver sulfate, copper acetate, and dimethyl sulfoxide at high temperatures . Another method involves the nitration reaction of o-methylphenol to selectively generate a key intermediate, which then undergoes fluorination .


Molecular Structure Analysis

The molecular formula of this compound is C9H10FNO3. The molecular weight is 199.18 g/mol.


Chemical Reactions Analysis

The relative mobilities of the nitro group and fluorine atom in similar compounds have been studied by the competing reaction method . The reaction involves phenols in the presence of potassium carbonate in dimethylformamide at high temperatures .

Scientific Research Applications

Synthesis and Structural Analysis

1-Fluoro-2,5-dimethoxy-4-nitrobenzene, a related compound, was synthesized from commercial 2-fluoro-1,4-dimethoxybenzene, indicating potential methods for synthesizing similar compounds like 1-Fluoro-3-isopropoxy-2-nitrobenzene. Its structure was confirmed through various analytical techniques, suggesting similar approaches could be applicable for the analysis of this compound (Sweeney, McArdle, & Aldabbagh, 2018).

Applications in PET Tracers Synthesis

The study on the preparation of [18F]fluoroethanol and [18F]fluoropropanol, and their use as nucleophiles in the synthesis of PET tracers, is relevant. The nucleophilic properties of similar fluorinated compounds could be indicative of the potential applications of this compound in PET tracer synthesis (Pan et al., 2013).

Study of Electron Attachment and Temporary Anion States

Research on nitrobenzene derivatives, including 1,3-fluoronitrobenzene, explored electron transmission spectroscopy and dissociative electron attachment spectroscopy. Insights from these studies could be extrapolated to understand the electron attachment properties of this compound (Asfandiarov et al., 2007).

Nucleophilic Substitution Studies

Investigations into the ortho:para ratio in aromatic nucleophilic substitution for compounds like o- and p-fluoro-nitrobenzenes provide insights into the reaction dynamics that could be relevant for understanding reactions involving this compound (Bamkole, Hirst, & Udoessien, 1973).

Mechanism of Nitro Group and Fluorine Atom Replacement

The study on the replacement of the nitro group and fluorine atom in meta-substituted nitrobenzenes sheds light on the reactivity and substitution mechanisms that could be applicable to this compound (Khalfina & Vlasov, 2005).

Mechanism of Action

Target of Action

It is known that nitrobenzene compounds typically interact with various enzymes and proteins within the cell . The specific targets can vary depending on the exact structure of the compound and the biological context in which it is introduced.

Mode of Action

Nitrobenzene compounds generally undergo electrophilic aromatic substitution reactions . In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

Nitrobenzene compounds are known to participate in various biochemical reactions, including electrophilic aromatic substitution . These reactions can lead to changes in cellular processes, potentially affecting multiple biochemical pathways.

Safety and Hazards

Similar compounds are considered hazardous according to the 2012 OSHA Hazard Communication Standard . They may cause damage to organs through prolonged or repeated exposure, and are toxic if inhaled, swallowed, or in contact with skin .

Biochemical Analysis

Biochemical Properties

1-Fluoro-3-isopropoxy-2-nitrobenzene plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the compound has been shown to participate in nucleophilic aromatic substitution reactions, where it can replace the nitro group and fluorine atom in the presence of phenols and potassium carbonate . This interaction highlights the compound’s potential in modifying biochemical pathways and enzyme activities.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that the compound can alter the expression of specific genes, leading to changes in cellular behavior and function. Additionally, it can impact cell signaling pathways, potentially leading to altered cellular responses and metabolic activities.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. The compound’s ability to participate in nucleophilic aromatic substitution reactions suggests that it can modify the structure and function of target biomolecules . These interactions can result in changes in gene expression and enzyme activity, further influencing cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and biochemical pathways. At higher doses, it can lead to toxic or adverse effects . Understanding the dosage-dependent effects is crucial for determining the optimal concentration for research and therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s participation in nucleophilic aromatic substitution reactions suggests that it can modify metabolic pathways by altering the structure and function of key biomolecules . These interactions can have significant implications for cellular metabolism and biochemical processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical effects. The compound can interact with transporters and binding proteins, influencing its localization and accumulation within specific cellular compartments . Understanding these transport mechanisms is essential for optimizing the compound’s use in biochemical research and therapeutic applications.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization patterns can influence the compound’s interactions with biomolecules and its overall biochemical effects.

properties

IUPAC Name

1-fluoro-2-nitro-3-propan-2-yloxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO3/c1-6(2)14-8-5-3-4-7(10)9(8)11(12)13/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQFMAXPRBZQIIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C(=CC=C1)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101267967
Record name 1-Fluoro-3-(1-methylethoxy)-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101267967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1233951-63-7
Record name 1-Fluoro-3-(1-methylethoxy)-2-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1233951-63-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Fluoro-3-(1-methylethoxy)-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101267967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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